9-methyl-9H-carbazole-3-carbothioamide
Description
9-Methyl-9H-carbazole-3-carbothioamide is a carbazole derivative characterized by a methyl group at the 9-position and a carbothioamide (-C(=S)NH₂) substituent at the 3-position of the carbazole scaffold. Carbazole derivatives are widely studied for their optoelectronic properties, biological activity, and applications in materials science.
Carbazole derivatives typically exhibit strong fluorescence, thermal stability, and tunable electronic properties depending on substituents.
Properties
Molecular Formula |
C14H12N2S |
|---|---|
Molecular Weight |
240.324 |
IUPAC Name |
9-methylcarbazole-3-carbothioamide |
InChI |
InChI=1S/C14H12N2S/c1-16-12-5-3-2-4-10(12)11-8-9(14(15)17)6-7-13(11)16/h2-8H,1H3,(H2,15,17) |
InChI Key |
KEJKCPOQGGTRDD-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)C(=S)N)C3=CC=CC=C31 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Carbazole Derivatives
Substituent Effects on Physical and Electronic Properties
The table below compares key structural features and properties of 9-methyl-9H-carbazole-3-carbothioamide with analogous carbazole derivatives:
Key Observations:
- Alkyl Substituents (9-position): Methyl (C1), ethyl (C2), and butyl (C4) groups influence solubility and steric hindrance. Longer alkyl chains (e.g., butyl) improve solubility in organic solvents , while methyl groups balance steric effects and synthetic simplicity.
- Functional Groups (3-position): Carbothioamide (-C(=S)NH₂): Expected to enhance intermolecular interactions (H-bonding) and alter electronic properties compared to aldehyde (-CHO) or nitro (-NO₂) groups. Nitro (-NO₂): Strong electron-withdrawing effect, red-shifting absorption/emission spectra . Aldehyde (-CHO): Versatile for condensation reactions (e.g., hydrazones in ) .
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